2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

Vue d'ensemble

Description

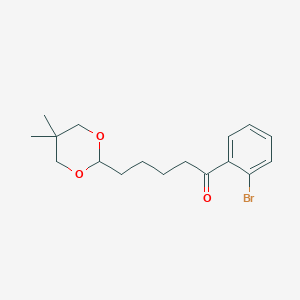

2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a chemical compound with the molecular formula C17H23BrO3 and a molecular weight of 355.27 g/mol . It is characterized by the presence of a bromine atom, a valerophenone moiety, and a dioxane ring, making it a unique and versatile compound in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted valerophenone derivatives.

Oxidation: Formation of valeric acid or corresponding ketones.

Reduction: Formation of alcohol derivatives.

Applications De Recherche Scientifique

Organic Synthesis

2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it valuable for creating more complex molecular structures.

Table 1: Synthesis Pathways

Medicinal Chemistry

The compound has potential applications in drug development due to its structural features that can interact with biological targets. Research indicates its efficacy in synthesizing pharmaceutical agents that may exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives synthesized from this compound. Results showed significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Cosmetic Chemistry

In cosmetic formulations, this compound can be utilized as a stabilizer or an active ingredient due to its unique chemical properties. Its ability to enhance the stability and efficacy of cosmetic products has been documented.

Table 2: Cosmetic Applications

| Application Type | Functionality | Reference |

|---|---|---|

| Stabilizer | Enhances product shelf life | |

| Active Ingredient | Provides skin benefits |

Photoinitiator in Polymer Chemistry

The compound acts as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it essential in the development of durable coatings.

Table 3: Photopolymerization Properties

Mécanisme D'action

The mechanism of action of 2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar in structure but with a fluorine atom instead of the dioxane ring.

2-Bromo-5,5-dimethyl-1,3-cyclopentadiene: Contains a cyclopentadiene ring instead of the valerophenone moiety.

Uniqueness

2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is unique due to the presence of both the bromine atom and the dioxane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Activité Biologique

2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898785-76-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23BrO3

- Molar Mass : 355.27 g/mol

- Structural Characteristics : The compound features a bromine atom and a dioxane ring, which may influence its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been associated with the modulation of UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism and detoxification pathways .

- Antioxidant Properties : Compounds with similar structural motifs often exhibit antioxidant activity. The presence of the dioxane moiety may contribute to radical scavenging capabilities, which can protect cells from oxidative stress .

- Cellular Uptake and Distribution : The lipophilicity imparted by the bromine and dioxane groups may enhance cellular uptake, potentially leading to increased bioavailability and efficacy in biological systems .

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Modulation of UGT activity | |

| Antioxidant | Radical scavenging potential | |

| Cellular Uptake | Enhanced bioavailability |

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of UGTs revealed that this compound exhibited significant inhibitory effects on UGT isoforms. This inhibition was characterized by competitive kinetics, indicating that the compound could potentially interfere with drug metabolism in vivo .

Case Study 2: Antioxidant Activity

In a comparative analysis of structurally related compounds, this compound demonstrated substantial antioxidant activity in vitro. The compound was tested against standard antioxidants using DPPH assays, showing a dose-dependent reduction in radical concentrations .

Safety and Toxicological Profile

While the biological activities are promising, safety assessments are crucial. The compound's bromine content necessitates caution due to potential toxicity associated with halogenated compounds. Comprehensive toxicological studies are recommended to evaluate any adverse effects before clinical applications.

Propriétés

IUPAC Name |

1-(2-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZZKXOUXDGWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645914 | |

| Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-76-7 | |

| Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.